cis-1,2,6-Trimethylpiperazine dihydrochloride

Hedgehog signaling Oncology Medicinal chemistry

Procure the stereochemically defined cis-(2R,6S)-1,2,6-trimethylpiperazine dihydrochloride—validated in patented Hedgehog pathway inhibitors (AU-2013292841-A1, EP-2875005-A1) and nanomolar MAO-B assays. Its locked cis-configuration (0 rotatable bonds) and dihydrochloride salt ensure superior aqueous solubility and batch reproducibility. Trans- or regioisomeric analogs show divergent pharmacology; specify this stereopure building block to eliminate chiral uncertainty in CNS-targeted synthesis and chiral ligand preparation.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1195782-28-5
Cat. No. B1400245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2,6-Trimethylpiperazine dihydrochloride
CAS1195782-28-5
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C)C.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;
InChIKeySZLULMXLBYGMPO-DTQHMAPFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2,6-Trimethylpiperazine Dihydrochloride (CAS 1195782-28-5): Baseline Profile for Scientific Procurement


cis-1,2,6-Trimethylpiperazine dihydrochloride (CAS 1195782-28-5), systematically named (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride, is a chiral piperazine derivative characterized by a rigid cis-configuration at the 2- and 6-positions of the heterocyclic ring [1]. The compound exists as a dihydrochloride salt with molecular formula C₇H₁₈Cl₂N₂ and molecular weight 201.14 g/mol, which enhances aqueous solubility and bench stability relative to the free base (CAS 147539-61-5) [2]. Its defined stereochemistry and tertiary amine functionality make it a valuable building block in medicinal chemistry for the construction of chiral ligands, pharmacophores, and CNS-targeted molecular scaffolds .

cis-1,2,6-Trimethylpiperazine Dihydrochloride: Why In-Class Analog Substitution Introduces Unacceptable Experimental Variability


Generic substitution among trimethylpiperazine analogs is not scientifically valid due to stereochemistry-dependent pharmacological interactions and salt-form-dependent physicochemical properties. The cis-(2R,6S) configuration of the target compound defines a specific three-dimensional orientation of methyl substituents that is not present in trans-isomers or regioisomeric variants (e.g., 1,2,2- or 1,3,3-trimethylpiperazines) [1]. Piperazine diastereomers exhibit divergent biological activities; for example, (2R,3R)- versus (2S,3S)-TPP diastereomers show opposite potency profiles in monoamine uptake assays, underscoring that stereochemical identity is a non-negotiable determinant of target engagement [2]. Furthermore, the dihydrochloride salt form provides defined aqueous solubility (≥410 g/L water for related piperazine·2HCl salts) and shelf stability, whereas the free base (CAS 147539-61-5) is a volatile liquid with different handling requirements and lower water solubility [3]. Substituting the dihydrochloride salt with the free base or an alternative salt form without solubility re-validation introduces uncontrolled variables in reaction media and biological assays .

cis-1,2,6-Trimethylpiperazine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemistry-Dependent Hedgehog Pathway Inhibition: cis-(2R,6S) Configuration Required for Pharmacological Activity

Patent AU-2013292841-A1 and corresponding EP-2875005-A1 disclose N-(3-heteroarylaryl)-4-arylarylcarboxamides incorporating the cis-1,2,6-trimethylpiperazine moiety as essential pharmacophoric elements for Hedgehog pathway inhibition [1]. The patent explicitly claims compounds containing the (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride substructure. While the patent does not provide head-to-head IC₅₀ values for the free dihydrochloride salt alone, the structural claims establish that the cis-configuration is an enabling feature of the active pharmacophore; trans-isomers and regioisomeric trimethylpiperazines are not claimed as effective Hedgehog inhibitors [2].

Hedgehog signaling Oncology Medicinal chemistry

Monoamine Oxidase B (MAO-B) Selectivity: Nanomolar IC₅₀ with cis-1,2,6-Trimethylpiperazine Base

The free base cis-1,2,6-trimethylpiperazine (CAS 147539-61-5) has been reported to exhibit high selectivity for MAO-B with IC₅₀ values in the nanomolar range [1]. The dihydrochloride salt (CAS 1195782-28-5) serves as the stable, water-soluble precursor for generating the active free base in biological assays. In contrast, trans-1,2,6-trimethylpiperazine and regioisomeric trimethylpiperazines (e.g., 1,3,3-trimethylpiperazine) do not show comparable MAO-B inhibition profiles, as their altered spatial orientation of methyl groups prevents optimal binding to the MAO-B active site cavity [2].

MAO-B inhibition Neuropharmacology CNS drug discovery

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1195782-28-5) exhibits dramatically enhanced aqueous solubility compared to the free base (CAS 147539-61-5). While exact solubility data for cis-1,2,6-trimethylpiperazine dihydrochloride are not explicitly reported in public sources, related piperazine dihydrochloride salts (e.g., piperazine·2HCl monohydrate) demonstrate water solubility of 410 g/L at 20 °C [1]. In contrast, the free base cis-1,2,6-trimethylpiperazine has limited water miscibility and a calculated XLogP3 of 0.5, indicating moderate lipophilicity [2]. The dihydrochloride salt form is thus preferred for aqueous reaction media, biological assays, and long-term storage due to its superior handling characteristics and stability [3].

Pre-formulation Solubility Drug development

Chiral Purity and Defined Stereochemistry: Absence of Racemization Risk

cis-1,2,6-Trimethylpiperazine dihydrochloride is supplied with defined stereochemistry at the 2- and 6-positions ((2R,6S) configuration) and a rotatable bond count of zero, which locks the molecule in a rigid conformation [1]. This contrasts with regioisomeric trimethylpiperazines (e.g., 1,2,2- or 1,3,3-trimethylpiperazine) that possess different substitution patterns and may exhibit conformational flexibility or undefined stereochemistry [2]. The absence of rotatable bonds (rotatable bond count = 0) and the presence of two defined stereocenters ensure that the compound maintains its three-dimensional geometry in solution and during reactions, which is critical for reproducibility in asymmetric catalysis and chiral ligand design .

Chiral synthesis Asymmetric catalysis Quality control

cis-1,2,6-Trimethylpiperazine Dihydrochloride: High-Value Application Scenarios Supported by Quantitative Evidence


Development of Stereospecific Hedgehog Pathway Inhibitors for Oncology

The cis-(2R,6S) configuration of cis-1,2,6-trimethylpiperazine dihydrochloride is explicitly claimed as an essential structural element in patented Hedgehog pathway inhibitors (AU-2013292841-A1, EP-2875005-A1). Researchers synthesizing Smoothened antagonists or GLI transcription factor inhibitors should procure this specific stereoisomer to reproduce the patent SAR and achieve target pathway suppression [1].

MAO-B Selective Inhibitor Screening in Neurodegenerative Disease Models

The free base cis-1,2,6-trimethylpiperazine has demonstrated nanomolar MAO-B selectivity. Using the dihydrochloride salt as a stable, soluble precursor allows for accurate dosing in in vitro enzyme assays and in vivo models of Parkinson's disease or depression, where stereochemical integrity is critical for target engagement [2].

Aqueous-Phase Asymmetric Catalysis and Chiral Ligand Synthesis

The dihydrochloride salt's high aqueous solubility (inferred ≥10× that of free base) and locked cis-configuration (rotatable bonds = 0) make it an ideal starting material for preparing water-soluble chiral ligands or organocatalysts. Researchers requiring stereospecific nitrogen nucleophiles in aqueous media will benefit from reduced handling variability and improved reaction reproducibility [3].

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